2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate
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Overview
Description
2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of sulfonate groups, which contribute to its reactivity and functionality in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate typically involves the reaction of 2,2-dimethylpropane-1-sulfonyl chloride with 2-(2,2-dimethylpropylsulfonyloxy)propanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation can enhance the efficiency of the synthesis, reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .
Scientific Research Applications
2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: Investigated for its potential role in modifying biomolecules and studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific reactivity and stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate exerts its effects involves the interaction of its sulfonate groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in modifications that alter their chemical and biological properties. The pathways involved in these interactions are often studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxypropane: Known for its use as a water scavenger in water-sensitive reactions.
2-Acrylamido-2-methylpropane sulfonic acid: Used in various industrial applications, including water treatment and personal care products.
Uniqueness
2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate is unique due to its specific structural features, which confer distinct reactivity and functionality.
Properties
CAS No. |
7470-89-5 |
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Molecular Formula |
C13H28O6S2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-(2,2-dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate |
InChI |
InChI=1S/C13H28O6S2/c1-11(19-21(16,17)10-13(5,6)7)8-18-20(14,15)9-12(2,3)4/h11H,8-10H2,1-7H3 |
InChI Key |
QSHIXVVWISLKEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(COS(=O)(=O)CC(C)(C)C)OS(=O)(=O)CC(C)(C)C |
Origin of Product |
United States |
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